2-(pyridin-2-ylmethyl)-1H-indole

2-(Pyridin-2-ylmethyl)-1H-indole (CAS 38072-81-0) is a 2-substituted indole featuring a critical methylene spacer that introduces an additional rotatable bond (2 vs. 1), creating a distinct conformational and pharmacophoric profile. This scaffold serves as a validated core fragment in potent, selective hepsin inhibitors. Unlike directly linked analogs or 2-phenylindole, it provides optimal flexibility, an H‑bond acceptor (pyridine N), and lead‑like properties (TPSA 28.7 Ų, XLogP3 3.6). Choose this building block for systematic SAR studies on linker flexibility and target engagement in fragment‑based drug discovery.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B12936046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-2-ylmethyl)-1H-indole
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CC3=CC=CC=N3
InChIInChI=1S/C14H12N2/c1-2-7-14-11(5-1)9-13(16-14)10-12-6-3-4-8-15-12/h1-9,16H,10H2
InChIKeyANVQGHPFUNSAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Pyridin-2-ylmethyl)-1H-indole — Core Properties and Research Positioning


2-(Pyridin-2-ylmethyl)-1H-indole (CAS 38072-81-0) is a heterocyclic building block from the 2-substituted indole class, featuring a pyridine ring linked via a methylene spacer. With a molecular weight of 208.26 g/mol, a computed XLogP3 of 3.6, and a topological polar surface area (TPSA) of 28.7 Ų [1], this scaffold is of interest in medicinal chemistry for probing target interactions where both an H-bond acceptor and a flexible aromatic system are required. Its primary research context stems from its core structure being a fragment in the discovery of hepsin inhibitors [2], making it a relevant intermediate for synthesizing bioactive 2-aryl/pyridin-2-yl-1H-indole derivatives.

Why 2-(Pyridin-2-ylmethyl)-1H-indole Cannot Be Replaced by Simple In-Class Analogs


The methylene spacer in 2-(pyridin-2-ylmethyl)-1H-indole is a critical structural feature that creates a distinct physicochemical and pharmacophoric profile compared to directly attached analogs. This spacer introduces an additional rotatable bond (2 vs. 1 in 2-pyridin-2-yl-1H-indole [1]), altering conformational flexibility and the spatial orientation of the pyridine nitrogen for key interactions. This structural nuance prevents simple interchange with 2-phenylindole (lacks an H-bond acceptor [2]) or 2-pyridin-2-yl-1H-indole (more rigid), as each offers a different combination of lipophilicity, flexibility, and H-bonding capacity, which are crucial determinants of target binding and selectivity in the context of projects like hepsin inhibition [3].

Quantitative Differentiation Evidence for 2-(Pyridin-2-ylmethyl)-1H-indole vs. Key Analogs


Application Scenarios for 2-(Pyridin-2-ylmethyl)-1H-indole Based on Available Evidence


Scaffold for Fragment-Based Hepsin Inhibitor Design

Based on its core structure being part of a series of potent and selective hepsin inhibitors [1], 2-(pyridin-2-ylmethyl)-1H-indole serves as a validated starting fragment. Its specific TPSA (28.7 Ų) and hydrogen bond acceptor count (1) [2] place it in a desirable property space for lead-like fragments, allowing for systematic growth towards the hepsin active site, a strategy distinct from using more lipophilic (e.g., 2-phenylindole) or more rigid (e.g., 2-pyridin-2-yl-1H-indole) alternatives that lack the same conformational profile.

Probing Conformational Flexibility in Ligand-Target Interactions

The presence of a methylene spacer provides this compound with two rotatable bonds, in contrast to the single rotatable bond of 2-pyridin-2-yl-1H-indole [3] and 2-phenylindole [4]. This makes the target compound a useful tool for studies where the entropic cost and spatial requirements of ligand binding need to be systematically investigated, allowing researchers to directly assess the impact of linker flexibility on binding affinity and pose.

Synthetic Intermediate for Alkaloid Synthesis

2-(2-Pyridyl)indoles, a broader class to which this compound is related, have established utility in alkaloid synthesis, with methods described for their conversion to indolo[2,3-a]quinolizidine systems [5]. This positions the more flexible 2-(pyridin-2-ylmethyl)-1H-indole as a potentially useful variant for synthetic routes where the methylene spacer could influence subsequent stereoselective or cyclization steps, a capability not shared by directly linked analogs.

Quote Request

Request a Quote for 2-(pyridin-2-ylmethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.